4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide

Kinase inhibition ROCK Structure-activity relationship

Researchers seeking to eliminate confounding kinase pathway modulation in Rho-kinase studies should procure this compound. 4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide (792184-33-9) is the only commercially available benzamide scaffold that replaces the pyridyl group of Y-32885 with a piperidinyl moiety, abolishing ROCK inhibition (>1000-fold reduction vs. Y-32885 IC50 <90 nM) while retaining 5-HT4 receptor antagonist activity. This functional divergence makes it a superior negative control for dissecting pathway crosstalk in smooth muscle contraction, actin reorganization, and cell migration assays. Ensure your experimental controls match your scaffold for reliable, publication-ready data.

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
CAS No. 792184-33-9
Cat. No. B13958294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide
CAS792184-33-9
Molecular FormulaC14H21N3O
Molecular Weight247.34 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)NC2CCNCC2)N
InChIInChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h2-5,10,13,16H,6-9,15H2,1H3,(H,17,18)
InChIKeyDLNVAQQEQFUYGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide (CAS 792184-33-9) for Scientific Procurement: Core Chemistry and Structural Context


4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide (CAS 792184-33-9) is a synthetic organic compound with the molecular formula C14H21N3O and a molecular weight of 247.34 g/mol . It belongs to the benzamide class, characterized by a benzene ring attached to a carboxamide functional group, and features both a 4-(1-aminoethyl) substituent and an N-(4-piperidinyl) moiety . Structurally, it is closely related to the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) inhibitor Y-32885 ((R)-(+)-N-(4-pyridyl)-4-(1-aminoethyl)benzamide), where the pyridyl group of the lead compound is replaced by a piperidinyl group [1]. This compound is referenced in patents pertaining to gastrokinetic agents and 5-HT4 receptor antagonists, indicating its relevance in gastrointestinal and CNS research contexts [2].

4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide (792184-33-9): Why In-Class Compounds Cannot Be Interchanged


Generic substitution of benzamide-based kinase inhibitor scaffolds is not scientifically valid due to the profound impact of subtle structural variations on potency, selectivity, and off-target profiles. Even closely related analogs such as Y-32885 (4-pyridyl), Y-27632 (cyclohexanecarboxamide), and Y-33075 (1H-pyrrolo[2,3-b]pyridin-4-yl) exhibit orders-of-magnitude differences in IC50 values and kinase selectivity [1]. The replacement of the pyridyl group with a piperidinyl moiety in 792184-33-9 alters hydrogen-bonding capacity, basicity (pKa), and steric bulk, which directly modulates target engagement [2]. As demonstrated by SAR studies on the Y-32885 scaffold, modifications to the amide-bearing heterocycle can shift a compound from a potent ROCK inhibitor (IC50 in nM range) to a compound with negligible activity [1]. Consequently, treating 792184-33-9 as interchangeable with any analog without empirical comparative data introduces unacceptable experimental variability and may invalidate research findings. The following quantitative evidence section establishes the specific differentiation data available for this compound relative to its closest comparators.

4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide (792184-33-9): Quantitative Comparative Evidence for Procurement Decisions


Structural Differentiation from Lead Compound Y-32885: Heterocyclic Replacement Quantified

In the SAR analysis of Rho-kinase inhibitor Y-32885 (IC50 = 90 nM on GTPγS-induced contraction in permeabilized smooth muscle), the 4-pyridyl group was identified as a critical pharmacophore [1]. Replacement of the 4-pyridyl with a 4-piperidinyl group—the exact structural modification distinguishing 792184-33-9 from Y-32885—was synthesized and evaluated [1]. The piperidinyl analog demonstrated a complete loss of Rho-kinase inhibitory activity in the same assay system, with no measurable inhibition of GTPγS-induced contraction at concentrations up to 100 μM [1]. This structural modification represents a functional knockout of ROCK inhibitory capacity.

Kinase inhibition ROCK Structure-activity relationship Benzamide derivatives

5-HT4 Receptor Antagonist Activity: Patent-Disclosed Differentiation Data

According to patent disclosures, 4-(1-aminoethyl)-N-(4-piperidinyl)benzamide (792184-33-9) exhibits 5-HT4 receptor antagonist activity [1]. In contrast, structurally related analogs such as Y-32885 and Y-27632 are documented as ROCK inhibitors with no reported significant 5-HT4 receptor activity [2]. While precise binding affinity values (Ki or IC50) for 792184-33-9 at the 5-HT4 receptor are not publicly disclosed in available literature, the patent classification establishes a distinct pharmacological target profile that differentiates this compound from kinase-focused analogs.

5-HT4 receptor Serotonin Gastrointestinal motility CNS disorders

Functional Selectivity: Kinase vs. GPCR Pathway Engagement Evidence

A direct comparative functional analysis reveals that while Y-32885 potently inhibits Rho-kinase mediated smooth muscle contraction (IC50 = 90 nM), the piperidinyl analog 792184-33-9 exhibits no detectable activity in this pathway up to 100 μM [1]. Concurrently, patent literature classifies 792184-33-9 as a 5-HT4 receptor antagonist, a G-protein coupled receptor (GPCR) target distinct from serine/threonine kinases [2]. This functional pathway divergence represents a clear molecular switch: the pyridyl-to-piperidinyl substitution redirects compound activity from intracellular kinase signaling to transmembrane GPCR modulation.

Pathway selectivity ROCK 5-HT4 Functional assay

4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide (792184-33-9): Optimal Application Scenarios Based on Quantitative Evidence


Negative Control in Rho-Kinase (ROCK) Signaling Experiments

Given the documented >1000-fold reduction in ROCK inhibitory potency compared to Y-32885 (IC50 >100 μM vs. 90 nM), 4-(1-aminoethyl)-N-(4-piperidinyl)benzamide (792184-33-9) is optimally employed as a structurally matched negative control in experiments investigating Rho-kinase mediated smooth muscle contraction, actin cytoskeleton reorganization, or cell migration [1]. Its retention of the core benzamide scaffold with a single heterocyclic substitution provides superior specificity as a negative control compared to vehicle-only or unrelated compounds.

Serotonergic 5-HT4 Receptor Pathway Investigation

Patent classifications identify 792184-33-9 as a 5-HT4 receptor antagonist, positioning it for use in gastrointestinal motility studies, CNS serotonergic pathway mapping, and functional assays of 5-HT4 receptor pharmacology [2]. This application is supported by its inclusion in patent families describing gastrokinetic benzamides and 5-HT4 antagonists. Researchers should note that precise binding affinity data are not publicly disclosed and may require in-house validation.

Structure-Activity Relationship (SAR) Reference for Heterocyclic Substitution Studies

The direct comparative data demonstrating that pyridyl-to-piperidinyl substitution abolishes ROCK inhibition establishes 792184-33-9 as a valuable SAR reference compound for benzamide-based kinase inhibitor optimization programs [1]. It serves as a benchmark for evaluating the impact of heterocyclic basicity and hydrogen-bonding capacity on target engagement, particularly for programs exploring kinase selectivity modulation through amide-bearing heterocycle variation.

Dual-Mechanism Probe for Pathway Crosstalk Studies

The functional divergence between ROCK inhibition (absent) and 5-HT4 antagonism (present) makes 792184-33-9 a useful tool for dissecting pathway crosstalk in systems where both Rho-kinase signaling and serotonergic neurotransmission may contribute to observed phenotypes [1][2]. Its inactivity on ROCK allows researchers to isolate 5-HT4-mediated effects without confounding kinase pathway modulation, a key advantage over dual-active or promiscuous analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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